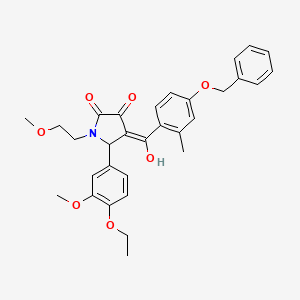
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is a synthetic organic compound characterized by the presence of both chlorophenyl and methoxyphenyl groups attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions. This can be achieved by reacting the pyrazole intermediate with 4-chlorobenzaldehyde and 4-methoxybenzaldehyde under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reaction time.
Catalysts and Solvents: The use of catalysts like Lewis acids and solvents such as ethanol or acetonitrile can enhance the efficiency of the reactions.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(4-Chlorphenyl)-1-(4-Methoxyphenyl)-1H-pyrazol-5-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart von Palladium auf Kohle durchgeführt werden, was zur Reduktion der Nitrogruppe zu einem Amin führt.
Substitution: Nucleophile Substitutionsreaktionen können insbesondere an der Chlorphenylgruppe unter Verwendung von Reagenzien wie Natriummethoxid auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohle.
Substitution: Natriummethoxid in Methanol.
Hauptprodukte
Oxidation: Entsprechende Oxide oder Hydroxyl-Derivate.
Reduktion: Amine.
Substitution: Methoxy-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 3-(4-Chlorphenyl)-1-(4-Methoxyphenyl)-1H-pyrazol-5-amin als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuer Verbindungen.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Pharmakophor untersucht. Sie kann modifiziert werden, um Derivate mit verstärkter biologischer Aktivität zu erzeugen, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Medizin
In der medizinischen Chemie werden Derivate dieser Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht. Sie können je nach Modifikationen der Grundstruktur entzündungshemmende, schmerzlindernde oder krebshemmende Eigenschaften aufweisen.
Industrie
Im Industriesektor kann diese Verbindung aufgrund ihrer Stabilität und Reaktivität bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(4-Chlorphenyl)-1-(4-Methoxyphenyl)-1H-pyrazol-5-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die zur Modulation biologischer Signalwege führen. Der genaue Mechanismus hängt von der jeweiligen Anwendung und den Modifikationen ab, die an der Verbindung vorgenommen wurden.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(4-Chlorphenyl)-1-Phenyl-1H-pyrazol-5-amin: Fehlt die Methoxygruppe, was sich auf ihre Reaktivität und biologische Aktivität auswirken kann.
3-(4-Methoxyphenyl)-1-Phenyl-1H-pyrazol-5-amin: Fehlt die Chlorphenylgruppe, was sich auf ihre chemischen Eigenschaften und Anwendungen auswirken kann.
Einzigartigkeit
3-(4-Chlorphenyl)-1-(4-Methoxyphenyl)-1H-pyrazol-5-amin ist durch das Vorhandensein sowohl von Chlorphenyl- als auch von Methoxyphenylgruppen einzigartig. Diese Kombination bietet einen einzigartigen Satz chemischer und biologischer Eigenschaften, was sie zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
618098-06-9 |
|---|---|
Molekularformel |
C16H14ClN3O |
Molekulargewicht |
299.75 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-2-(4-methoxyphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H14ClN3O/c1-21-14-8-6-13(7-9-14)20-16(18)10-15(19-20)11-2-4-12(17)5-3-11/h2-10H,18H2,1H3 |
InChI-Schlüssel |
QTQACLHBWHXSHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((5E)-5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12013423.png)
![1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12013432.png)

![5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013440.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12013444.png)
![1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B12013461.png)
![11-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid](/img/structure/B12013463.png)

![[1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12013469.png)




![3-(3-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12013522.png)
